Lysine N-acetylglutamate

Description

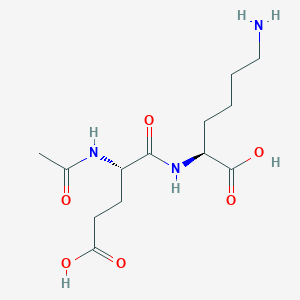

Structure

2D Structure

3D Structure

Properties

CAS No. |

32608-94-9 |

|---|---|

Molecular Formula |

C13H23N3O6 |

Molecular Weight |

317.342 |

IUPAC Name |

Lysine, N2-(N-acetyl-L-alpha-glutamyl)-, L- |

InChI |

InChI=1S/C13H23N3O6/c1-8(17)15-9(5-6-11(18)19)12(20)16-10(13(21)22)4-2-3-7-14/h9-10H,2-7,14H2,1H3,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t9-,10-/m0/s1 |

InChI Key |

LJAYCQIJHAMKDX-UWVGGRQHSA-N |

SMILES |

NCCCC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC(C)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine N-acetylglutamate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving N Acetylglutamate

N-Acetylglutamate Synthesis

The synthesis of N-acetylglutamate is a critical control point in arginine metabolism. This process is primarily catalyzed by the enzyme N-acetylglutamate synthase (NAGS), although alternative pathways exist in certain organisms.

N-acetylglutamate synthase (NAGS) is the primary enzyme responsible for the formation of N-acetylglutamate from glutamate (B1630785) and acetyl-CoA. This reaction is considered the first committed step in the arginine biosynthetic pathway in many organisms. The activity of NAGS is often allosterically regulated by arginine, which acts as a feedback inhibitor, thus controlling the rate of its own synthesis. In mammals, NAGS is found in the liver and small intestine and is essential for the function of the urea (B33335) cycle, as N-acetylglutamate is an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I.

In some bacteria and plants, an alternative route for N-acetylglutamate synthesis involves the enzyme ornithine acetyltransferase (OAT). This enzyme is part of the cyclical version of the arginine biosynthesis pathway and can catalyze the transfer of an acetyl group from acetylornithine to glutamate, forming N-acetylglutamate and ornithine. This reaction allows for the recycling of the acetyl group within the pathway, making it a more atom-efficient process compared to the linear pathway that requires a separate deacetylase step.

Certain microorganisms, particularly those from the order Xanthomonadales, possess a bifunctional enzyme known as N-acetylglutamate synthase/kinase (NAGS/K). This single protein contains two distinct domains that catalyze the first two steps of the arginine biosynthetic pathway: the synthesis of N-acetylglutamate (NAGS activity) and its subsequent phosphorylation to N-acetylglutamyl-phosphate (NAGK activity). The presence of this bifunctional enzyme suggests a mechanism for channeling the intermediate N-acetylglutamate directly from the synthase to the kinase active site, which can enhance catalytic efficiency and prevent the diffusion of the intermediate.

Role of Ornithine Acetyltransferase (OAT) in N-Acetylglutamate Production

Intermediacy of N-Acetylglutamate in Arginine Biosynthesis

N-acetylglutamate serves as a key intermediate in the production of arginine, a critical amino acid for protein synthesis and other cellular functions. The pathway for arginine biosynthesis involving N-acetylglutamate is particularly prominent in microorganisms and plants.

In a wide range of microorganisms and plants, arginine is synthesized from glutamate via a series of enzymatic reactions in which N-acetylated intermediates play a crucial role. This pathway, often referred to as the linear or cyclic arginine biosynthetic pathway, begins with the acetylation of glutamate to form N-acetylglutamate. This initial acetylation step is significant because it prevents the spontaneous cyclization of glutamate derivatives in subsequent steps. The pathway can operate in a linear fashion, where the acetyl group is removed at the final step, or in a cyclic manner, where the acetyl group is recycled via the action of ornithine acetyltransferase.

Following its synthesis, N-acetylglutamate is sequentially modified by a series of enzymes to produce arginine. The key enzymatic steps are as follows:

N-Acetylglutamate Kinase (NAGK): This enzyme phosphorylates N-acetylglutamate to yield N-acetyl-gamma-glutamyl-phosphate, a reaction that consumes ATP.

N-Acetyl-gamma-glutamyl-phosphate Reductase: This enzyme reduces N-acetyl-gamma-glutamyl-phosphate to N-acetylglutamate-semialdehyde, utilizing NADPH as a reducing agent.

Acetylornithine Aminotransferase: This enzyme catalyzes the transamination of N-acetylglutamate-semialdehyde, using glutamate as the amino donor, to form N-acetylornithine.

Acetylornithine Deacetylase: In the linear pathway, this enzyme removes the acetyl group from N-acetylornithine to produce ornithine, which is then further converted to arginine.

Table of Enzymes in Arginine Biosynthesis

| Enzyme Name | Abbreviation | Function |

| N-Acetylglutamate Synthase | NAGS | Catalyzes the formation of N-acetylglutamate from glutamate and acetyl-CoA. |

| Ornithine Acetyltransferase | OAT | Transfers an acetyl group from acetylornithine to glutamate. |

| N-Acetylglutamate Kinase | NAGK | Phosphorylates N-acetylglutamate. |

| N-Acetyl-gamma-glutamyl-phosphate Reductase | - | Reduces N-acetyl-gamma-glutamyl-phosphate. |

| Acetylornithine Aminotransferase | - | Forms N-acetylornithine via transamination. |

| Acetylornithine Deacetylase | - | Removes the acetyl group from N-acetylornithine. |

N-Acetylglutamate in the Urea Cycle of Ureotelic Vertebrates

Essential Allosteric Cofactor for Carbamyl Phosphate Synthetase I (CPS1)

N-acetylglutamate (NAG) is a critical molecule in the metabolic processes of ureotelic vertebrates, where it functions as an indispensable allosteric activator for carbamoyl phosphate synthetase I (CPS1). plos.orgnih.govnih.gov CPS1 is a mitochondrial enzyme that catalyzes the initial and rate-limiting step of the urea cycle, a pathway responsible for detoxifying ammonia (B1221849) by converting it to urea. plos.orgnih.govnih.gov The synthesis of NAG itself occurs in the mitochondrial matrix of hepatocytes and epithelial cells of the small intestine, catalyzed by N-acetylglutamate synthase (NAGS) from acetyl-CoA and L-glutamate. plos.orgmedscape.com

The activation of CPS1 by NAG is an absolute requirement for its function. nih.gov In the absence of NAG, CPS1 remains in an inactive state and cannot efficiently catalyze the condensation of ammonia (or ammonium (B1175870) ion) and bicarbonate to form carbamoyl phosphate. medscape.comwikipedia.org This activation is achieved through the physical binding of NAG to a specific allosteric site on the CPS1 enzyme, which induces a conformational change that transitions the enzyme to its active state. medscape.com This regulatory mechanism ensures that the urea cycle is active when there is a sufficient influx of nitrogen, signaled by the availability of substrates for NAG synthesis. The activity of the entire urea cycle is therefore regulated by the rate of NAG synthesis. medscape.commedscape.com

The binding of NAG to CPS1 triggers a series of conformational changes. Specifically, NAG binds to the L4 domain of CPS1, which in turn causes alterations in the A-loop and Arg1453. These changes affect the T'-loop of the L3 domain, causing it to reorganize from a β-hairpin structure to a more open loop. This reorganized T'-loop then interacts with the tunnel-loop and the T-loop of the L1 domain, effectively transmitting the activation signal to the bicarbonate-phosphorylating domain of the enzyme.

Regulatory Implications for Hepatic Nitrogen Metabolism

A key regulator of NAG synthesis is the amino acid arginine. nih.govlibretexts.org Arginine acts as a positive allosteric effector of NAGS in vertebrates, meaning that an increase in arginine concentration stimulates the production of NAG. wikipedia.orgdacollege.org This is a crucial feedback mechanism within the urea cycle, as arginine is an intermediate of the cycle itself. libretexts.org When amino acid catabolism increases, leading to higher ammonia levels, the flux through the urea cycle increases, resulting in higher concentrations of arginine. This elevated arginine then activates NAGS, leading to increased NAG synthesis and further activation of CPS1 to handle the nitrogen load. oup.comlibretexts.org This feed-forward activation ensures that the capacity of the urea cycle is matched to the rate of ammonia production.

Studies have shown that the concentration of NAG and the activity of carbamoyl phosphate synthetase can change rapidly within minutes of an increased amino acid load to the liver. oup.com This demonstrates the sensitivity and responsiveness of the NAG-mediated regulatory system in managing fluctuations in nitrogen metabolism. oup.com The transcriptional regulation of the NAGS gene itself is also subject to control by various transcription factors that are responsive to hormonal and dietary signals, providing a longer-term layer of regulation. plos.org

Connections to Lysine (B10760008) Metabolic Pathways

Linkages via the Alpha-Aminoadipate (AAA) Pathway in Fungi, Specific Bacteria, and Archaea

While the diaminopimelate (DAP) pathway is the primary route for lysine biosynthesis in most bacteria and plants, an alternative pathway, the α-aminoadipate (AAA) pathway, is utilized by fungi, euglenoids, and certain prokaryotes, including some thermophilic bacteria and archaea. researchgate.netmdpi.comwikipedia.orglibretexts.org This pathway starts with the condensation of α-ketoglutarate and acetyl-CoA. researchgate.netwikipedia.org

In some of these organisms, particularly certain archaea like Sulfolobus, there is a fascinating link between the biosynthesis of lysine via the AAA pathway and the biosynthesis of arginine, which involves N-acetylated intermediates. ebi.ac.uknih.gov In these organisms, a carrier protein, LysW, is utilized to protect the amino group of α-aminoadipate during its conversion to lysine. ebi.ac.ukpdbj.orgnih.gov This is analogous to the role of acetylation in protecting the amino group of glutamate in the arginine biosynthesis pathway. nih.gov

Involvement of Acetylglutamate Kinase-like Enzymes (e.g., LysZ) in Shared Lysine and Arginine Biosynthesis Routes

In certain archaea and bacteria that utilize the AAA pathway for lysine synthesis, enzymes that are homologous to acetylglutamate kinase (an enzyme in the arginine biosynthesis pathway) play a role. uniprot.orguniprot.orguniprot.org One such enzyme is LysZ, which functions as an amino acid kinase. pdbj.orguniprot.orguniprot.orguniprot.org

LysZ is a bifunctional enzyme that is involved in both lysine and arginine biosynthesis in these organisms. uniprot.orguniprot.orguniprot.org It phosphorylates the LysW-bound α-aminoadipate in the lysine pathway and the LysW-bound glutamate in the arginine pathway. uniprot.orguniprot.orguniprot.orgstring-db.org This demonstrates a clear evolutionary and functional link between the two pathways, where a single set of enzymes can have dual functions. ebi.ac.uk The crystal structure of LysZ from Thermus thermophilus has been determined, providing insight into its mechanism and its interaction with the carrier protein LysW. pdbj.orgnih.gov This shared enzymology highlights the metabolic economy in these organisms, where similar chemical transformations are carried out by the same enzymatic machinery for the synthesis of different amino acids. ebi.ac.uk

Distinction from the Diaminopimelic Acid (DAP) Pathway of Lysine Synthesis

The Diaminopimelic Acid (DAP) pathway represents a distinct and separate route for lysine biosynthesis, and it is the predominant pathway in most bacteria, some archaea, algae, and plants. libretexts.orgebi.ac.uknih.gov Unlike the AAA pathway, which starts from α-ketoglutarate, the DAP pathway begins with aspartate and pyruvate (B1213749). researchgate.netlibretexts.org An organism is generally not known to possess both the DAP and AAA pathways. ebi.ac.uk

There are four recognized variations of the DAP pathway: the succinylase, acetylase, aminotransferase, and dehydrogenase pathways. ebi.ac.uknih.govebi.ac.uk These variants differ in the steps leading to the formation of meso-diaminopimelate, the immediate precursor to lysine. nih.gov For instance, the succinylase pathway involves acylation with succinyl-CoA, while the acetylase pathway uses N-acetyl intermediates. ebi.ac.ukebi.ac.uk The aminotransferase and dehydrogenase pathways offer more direct routes to meso-DAP. ebi.ac.ukebi.ac.uk The final step in all DAP pathway variants is the irreversible decarboxylation of meso-diaminopimelate to yield L-lysine. wikipedia.org The DAP pathway is also crucial for bacterial cell wall synthesis in many species, as diaminopimelic acid itself is a component of peptidoglycan. taylorandfrancis.com

Enzymatic Regulation and Molecular Mechanisms of N Acetylglutamate Metabolism

Allosteric Regulation of N-Acetylglutamate Synthase (NAGS)

Allosteric regulation is a key mechanism for controlling the activity of NAGS, allowing the enzyme to respond to the metabolic state of the cell. numberanalytics.com This regulation is primarily achieved through the binding of effector molecules to a site distinct from the active site, inducing conformational changes that modulate catalytic activity. numberanalytics.comnih.gov

L-arginine stands out as the principal allosteric regulator of NAGS, yet its effect on the enzyme's activity displays a remarkable divergence across different life forms. nih.govwikipedia.org In microorganisms and plants, where NAG is a precursor for arginine synthesis, L-arginine acts as a feedback inhibitor of NAGS. nih.govnih.govnih.gov This inhibitory action is a classic example of feedback regulation, where the end product of a metabolic pathway controls the activity of an early enzyme in that same pathway. asm.org

Conversely, in mammals, L-arginine functions as an allosteric activator of NAGS. nih.govbiorxiv.org This activation is crucial for the urea (B33335) cycle, where NAG is an essential cofactor for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the first and rate-limiting enzyme. wikipedia.orgasm.org The activation of NAGS by arginine signals an abundance of amino acids, necessitating the detoxification of ammonia (B1221849) through the urea cycle. wikipedia.org Interestingly, studies on fish and frog NAGS reveal an evolutionary transition, with fish NAGS being partially inhibited by arginine and frog NAGS being activated, marking a key adaptation as tetrapods moved to terrestrial environments. scispace.com Despite this inversion of the allosteric effect, the binding site for L-arginine on the NAGS protein has been conserved across different species. nih.govscispace.com

| Organism Group | Effect of L-Arginine on NAGS Activity | Physiological Role |

|---|---|---|

| Microorganisms & Plants | Inhibition | Feedback regulation of arginine biosynthesis nih.govnih.govnih.gov |

| Fish | Partial Inhibition | Transitional regulation scispace.com |

| Amphibians (Frogs) | Activation | Urea cycle regulation scispace.com |

| Mammals | Activation | Urea cycle regulation nih.govbiorxiv.org |

The binding of L-arginine to its allosteric site, located on the amino acid kinase (AAK) domain of NAGS, triggers significant conformational changes that propagate to the distant active site within the N-acetyltransferase (NAT) domain. nih.govnih.gov In the case of inhibitory regulation, as seen in Neisseria gonorrhoeae NAGS (ngNAGS), arginine binding induces a global conformational change. nih.gov This includes a substantial rotation of the NAT domain relative to the AAK domain by approximately 109 degrees. nih.govnih.gov This rotation alters domain-domain interactions and leads to the disordering of loops at the active site, which in turn reduces the enzyme's affinity for its substrate, L-glutamate. nih.gov

L-Arginine as a Key Allosteric Regulator: Inhibitory vs. Activating Effects Across Organisms

Structural Biology of N-Acetylglutamate Synthase (NAGS) and Related Enzymes

The function and regulation of NAGS are intrinsically linked to its three-dimensional structure. High-resolution crystal structures of NAGS from various organisms have provided profound insights into its domain architecture, quaternary organization, and the molecular basis of its catalytic and regulatory mechanisms. nih.govplos.org

A common feature of NAGS enzymes is a two-domain structure, consisting of an N-terminal Amino Acid Kinase (AAK) domain and a C-terminal N-Acetyltransferase (NAT) domain. nih.govmdpi.com The AAK domain, despite its name, is typically catalytically inactive in monofunctional NAGS enzymes but plays a crucial role in binding the allosteric regulator, L-arginine. nih.govplos.org The NAT domain belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily and houses the active site where the synthesis of N-acetylglutamate from L-glutamate and acetyl-CoA occurs. plos.orgmdpi.com These two domains are connected by a flexible linker region, which is thought to be important in transmitting the allosteric signal from the AAK domain to the NAT domain. nih.govresearchgate.net In some bacteria, a bifunctional enzyme exists that possesses both NAGS and N-acetylglutamate kinase (NAGK) activities, with both domains being catalytically active. plos.orgmdpi.com

NAGS enzymes exhibit significant diversity in their quaternary structures, which has important functional consequences. mdpi.com Bacterial-like NAGS, such as the one from Neisseria gonorrhoeae, typically assembles into a hexameric structure with D3 symmetry. mdpi.com In this arrangement, the AAK domains of the six subunits form a central toroidal ring, with the NAT domains located on the periphery. mdpi.com This hexameric assembly is stabilized by interactions between the AAK domains. plos.org

In contrast, vertebrate-like NAGS, including bifunctional NAGS/K from organisms like Maricaulis maris and mammalian NAGS, adopt a tetrameric structure with D2 symmetry. plos.orgmdpi.complos.org In this tetramer, the AAK domains are situated in the middle of the molecule, with the NAT domains at the polar ends. mdpi.com The formation of these different oligomeric states is largely determined by the interfaces between the AAK domains. mdpi.com These distinct quaternary arrangements likely play a role in the different regulatory mechanisms observed between bacterial and vertebrate NAGS.

| NAGS Type | Example Organism | Quaternary Structure | Functional Implication |

|---|---|---|---|

| Bacterial-like | Neisseria gonorrhoeae | Hexamer | Associated with L-arginine inhibition plos.orgmdpi.com |

| Vertebrate-like | Maricaulis maris, Human, Mouse | Tetramer | Associated with L-arginine activation (in vertebrates) or inhibition (in some bacteria) mdpi.complos.org |

The availability of high-resolution crystal structures of NAGS in various states—apo (unbound), substrate-bound, and arginine-bound—has been instrumental in elucidating its catalytic and regulatory mechanisms. nih.gov The structures have revealed that the allosteric binding site for L-arginine in the AAK domain is located more than 25 Å away from the catalytic active site in the NAT domain. nih.govplos.org

Structural comparisons of the arginine-bound (T-state, inactive) and substrate-bound (R-state, active) forms of Neisseria gonorrhoeae NAGS have detailed the conformational cascade upon arginine binding. nih.gov The binding of arginine induces local movements of loops at the binding site, allowing the protein to enclose the ligand. nih.gov This triggers a large-scale rotation of the NAT domain relative to the AAK domain, which disrupts the active site and reduces enzymatic activity. nih.govnih.gov These structural studies provide a physical basis for the allosteric regulation of NAGS, demonstrating how the binding of a small molecule at a distant site can effectively control the enzyme's catalytic function through a series of coordinated conformational changes. nih.gov

Quaternary Structure Variations and Their Functional Implications (e.g., Hexameric vs. Tetrameric Forms)

Transcriptional and Genetic Regulation of N-Acetylglutamate Biosynthesis Genes

The synthesis of N-acetylglutamate is a critical step in the urea cycle, primarily catalyzed by the enzyme N-acetylglutamate synthase (NAGS). The expression of the NAGS gene is tightly controlled at the transcriptional level, ensuring that the production of N-acetylglutamate is aligned with the body's metabolic needs, particularly in response to dietary protein intake and hormonal signals. nih.govplos.org

The regulation of NAGS gene transcription involves distinct promoter and enhancer regions. nih.gov Research has identified two highly conserved regions upstream of the NAGS gene's translation start site that function as a promoter and a tissue-specific enhancer. nih.govplos.orgfigshare.com The promoter is located immediately upstream of the first exon, while the enhancer is situated approximately 3 kilobases (kb) upstream. nih.govd-nb.info

Reporter gene assays have confirmed the functionality of these elements. nih.govplos.org The promoter is capable of initiating transcription, and its activity is significantly augmented by the presence of the enhancer, particularly in liver-derived cells. plos.orgfigshare.com This enhancer demonstrates tissue specificity, showing higher activity in liver cells compared to intestinal or lung cells. plos.org Interestingly, the NAGS promoter lacks a canonical TATA-box but contains multiple transcription start sites that can differ between tissues like the liver and small intestine. nih.gov The human NAGS gene is located on chromosome 17, and its regulatory region, including the promoter and enhancer, spans a significant portion of the upstream sequence. d-nb.inforesearchgate.net

The identified promoter and enhancer regions of the NAGS gene contain conserved binding motifs for several transcription factors that are crucial for its expression. nih.govplos.org Experimental evidence, including DNA-protein pull-down assays and chromatin immunoprecipitation (ChIP), has confirmed the binding of specific transcription factors to these regulatory regions. nih.govplos.orgresearchgate.net

The NAGS promoter is regulated by the binding of Specificity protein 1 (Sp1) and cAMP response element-binding protein (CREB) . nih.govnih.govd-nb.info Mutagenesis of the binding sites for these factors leads to a significant decrease in reporter gene transcription, highlighting their functional importance. nih.govplos.org

The enhancer region, on the other hand, is primarily regulated by Hepatocyte Nuclear Factor 1 (HNF-1) and Nuclear Factor Y (NF-Y) . nih.govnih.govd-nb.info The binding of these factors to the enhancer is critical for the liver-specific expression of the NAGS gene. d-nb.inforesearchgate.net Mutations within the HNF-1 binding site in the enhancer have been shown to reduce NAGS expression and can be a cause of N-acetylglutamate synthase deficiency (NAGSD). nih.govd-nb.info The functional significance of these transcription factors is underscored by the fact that they are known to be responsive to hormonal and dietary signals, providing a molecular link between metabolic status and the regulation of ureagenesis. nih.govscienceopen.comresearchgate.net

| Feature | Location | Key Transcription Factors | Function |

| Promoter | Immediately upstream of NAGS exon 1 | Sp1, CREB | Initiates basal transcription |

| Enhancer | ~3 kb upstream of the translation start site | HNF-1, NF-Y | Confers tissue-specific (liver) and enhanced expression |

Identification of Promoter and Enhancer Elements for Gene Expression

Post-Translational Modification Interplay in Acetylation Pathways

Nε-lysine acetylation is a widespread and reversible post-translational modification that plays a crucial role in regulating the activity of numerous metabolic enzymes. rupress.orgnih.gov This modification involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine (B10760008) residue, a reaction catalyzed by lysine acetyltransferases (KATs). frontiersin.orgresearchgate.net The reverse reaction is carried out by lysine deacetylases (KDACs). frontiersin.orgresearchgate.net

The addition of an acetyl group neutralizes the positive charge of the lysine residue, which can have significant consequences for enzyme function. rupress.orgasm.org This change can alter protein conformation, disrupt interactions with negatively charged substrates or cofactors, and ultimately modulate enzymatic activity. rupress.orgfrontiersin.orgasm.org

A prime example of this regulatory mechanism is seen in the control of acetyl-CoA synthetase (Acs), where acetylation of a conserved lysine residue in the active site inhibits its activity. nih.gov This mode of regulation is evolutionarily conserved from bacteria to humans. frontiersin.org Proteomic studies have revealed that a large number of enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, are subject to lysine acetylation at functionally critical sites. asm.org This suggests that lysine acetylation is a global mechanism for sensing cellular energy status, as reflected by the levels of acetyl-CoA and NAD+, and for rapidly adjusting metabolic flux. rupress.org

The extensive role of Nε-lysine acetylation in metabolic regulation suggests potential for cross-talk and the formation of intricate regulatory networks with N-acetylglutamate-mediated processes. While direct evidence of lysine acetylation regulating NAGS activity is still emerging, the interconnectedness of metabolic pathways provides a basis for such interplay.

Cross-talk between different post-translational modifications, such as phosphorylation and lysine acetylation, is a well-established phenomenon. nih.govuq.edu.aunih.gov These modifications can occur on the same protein, sometimes in close proximity, and can influence each other's occurrence and functional consequences. nih.govuq.edu.au For instance, the phosphorylation state of a protein can affect its subsequent acetylation, and vice versa. nih.govuq.edu.au

Furthermore, the transcription factors that regulate NAGS expression, such as CREB, are themselves subject to post-translational modifications, including acetylation. The acetylation of non-histone proteins, including transcription factors, is a known mechanism for regulating their DNA-binding activity and transcriptional output. nih.gov Therefore, the acetylation status of factors like CREB could potentially modulate the expression of the NAGS gene, creating an indirect regulatory loop between lysine acetylation pathways and N-acetylglutamate synthesis. The investigation of these potential regulatory networks is an active area of research.

Biological Significance and Evolutionary Aspects of N Acetylglutamate Metabolism

Comparative Analysis of N-Acetylglutamate Roles Across Domains of Life

The functional role of N-acetylglutamate (NAG) displays remarkable diversity across the major domains of life, reflecting its adaptation to different metabolic contexts.

Prokaryotes: In bacteria such as Escherichia coli, NAG is the second intermediate in the arginine production pathway. wikipedia.org It is synthesized by N-acetylglutamate synthase (NAGS) and is a precursor for the synthesis of other intermediates in the pathway. wikipedia.org Many prokaryotes produce NAG through ornithine acetyltransferase (OAT) as part of a cyclical ornithine production pathway, with NAGS playing a supportive role in replenishing NAG levels. wikipedia.org

Lower Eukaryotes: Similar to prokaryotes, lower eukaryotes like fungi and green algae utilize NAG as the first intermediate in arginine biosynthesis. portlandpress.comnih.govwikipedia.org The production of NAG in these organisms can occur through two different enzymes: NAG synthase (NAGS) and ornithine acetyltransferase (OAT). portlandpress.comnih.gov

Plants: In the plant kingdom, NAG is a key intermediate in the arginine biosynthetic pathway. researchgate.netmdpi.com Its synthesis is a critical step that prevents the diversion of glutamate (B1630785) into proline biosynthesis. wikipedia.org The enzyme responsible for its production, NAGS, is regulated by feedback inhibition from L-arginine. wikipedia.orgnih.gov

Vertebrates: In ureotelic vertebrates, the role of NAG shifts from a biosynthetic intermediate to a critical regulator of the urea (B33335) cycle. portlandpress.comnih.gov It functions as an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that initiates the detoxification of ammonia (B1221849) into urea. nih.govwikipedia.org Unlike in lower organisms, NAG in vertebrates is produced exclusively by NAGS, and its activity is enhanced by L-arginine. portlandpress.comnih.gov

Table 1: Comparative Roles of N-Acetylglutamate (NAG) Across Life Domains

| Domain | Primary Role of NAG | Key Enzyme(s) | Regulation of NAGS by Arginine |

| Prokaryotes | Intermediate in arginine biosynthesis | NAGS, OAT | Inhibition |

| Lower Eukaryotes | Intermediate in arginine biosynthesis | NAGS, OAT | Inhibition |

| Plants | Intermediate in arginine biosynthesis | NAGS | Inhibition |

| Vertebrates | Allosteric cofactor for CPSI in the urea cycle | NAGS | Activation |

Evolutionary Trajectories and Divergence of N-Acetylglutamate Synthase (NAGS) Orthologs

The enzyme responsible for NAG synthesis, N-acetylglutamate synthase (NAGS), exhibits significant evolutionary divergence in its sequence and regulation, mirroring the changing role of NAG itself.

Phylogenetic analyses of NAGS protein sequences have categorized them into two main types: bacteria-like (classical) NAGS and vertebrate-like NAGS. plos.org Most bacterial and plant NAGS fall into the bacteria-like category. plos.org In contrast, the vertebrate-like group includes not only NAGS from vertebrates but also fungal NAGS and bifunctional bacterial NAGS/K enzymes. mdpi.complos.org

The genes encoding NAGS in bacteria, fungi, and mammals are more diverse than other genes involved in arginine biosynthesis and the urea cycle. portlandpress.comnih.govnih.gov There is a notable lack of sequence similarity between prokaryotic and eukaryotic NAGS, with sequence identity often below 30%. wikipedia.org The identity between lower and higher eukaryotic NAGS is even lower, at approximately 20%. wikipedia.org

A significant evolutionary event was the "allosteric inversion" of NAGS regulation by arginine. nih.gov In microorganisms and plants, arginine acts as a feedback inhibitor of NAGS to control arginine biosynthesis. nih.gov Conversely, in mammals, arginine activates NAGS, signaling an abundance of ammonia that needs to be processed through the urea cycle. nih.govwikipedia.org This transition is thought to have occurred as tetrapods moved from aquatic to terrestrial environments. nih.gov

Some bacteria possess a bifunctional enzyme, NAGS/K, which catalyzes the first two steps of arginine biosynthesis and shows higher sequence similarity to vertebrate NAGS than to classical bacterial NAGS. researchgate.netmdpi.com This suggests a complex evolutionary path for NAGS enzymes. researchgate.net

Table 2: Characteristics of NAGS Orthologs

| Feature | Bacteria-like NAGS (Prokaryotes, Plants) | Vertebrate-like NAGS (Vertebrates, Fungi) |

| Primary Function of NAG | Arginine biosynthesis intermediate | Urea cycle cofactor |

| Regulation by Arginine | Inhibition | Activation |

| Sequence Similarity to other groups | Low similarity to vertebrate-like NAGS | Low similarity to bacteria-like NAGS |

| Structural Characteristics | Often hexameric | Often tetrameric |

N-Acetylglutamate in Organismal Stress Responses

Recent research has highlighted the role of N-acetylglutamate in helping organisms, particularly plants, cope with environmental stressors.

N-acetylglutamic acid (NAG) has been shown to enhance tolerance to various abiotic stresses in plants. frontiersin.orgnih.govnih.gov Exogenous application of NAG can alleviate damage caused by oxidative stress in plants like Arabidopsis thaliana and rice (Oryza sativa). frontiersin.orgnih.govnih.gov This is achieved by preventing the reduction of chlorophyll (B73375) content induced by oxidative stress. frontiersin.org

Studies have demonstrated that NAG treatment can confer tolerance to heat stress in both Arabidopsis and rice. nih.gov It has also been shown to mitigate the negative impacts of high temperatures on hop production. researcher.lifemdpi.com The protective role of NAG is linked to the activation of stress-responsive genes, including those that act as master regulators in response to oxidative and heat stress. frontiersin.orgresearcher.life

The mechanism by which NAG enhances stress tolerance in plants involves epigenetic modifications, specifically histone acetylation. frontiersin.orgnih.gov Treatment with NAG leads to increased levels of histone H4 acetylation at the loci of key stress-responsive genes, such as ZAT10 and ZAT12. frontiersin.orgresearchgate.net This histone modification is associated with transcriptional activation, leading to the increased expression of these genes. nih.gov

Furthermore, NAG treatment has been found to induce the expression of histone acetyltransferases, the enzymes responsible for adding acetyl groups to histones. frontiersin.orgnih.gov This suggests that NAG can enhance tolerance to oxidative stress through epigenetic regulation, which in turn contributes to improved crop production under environmental stress conditions. frontiersin.orgnih.gov This epigenetic-mediated regulation of gene expression in response to environmental stresses appears to be a conserved mechanism. researcher.life

Advanced Research Methodologies and Biotechnological Applications

Advanced Analytical Methodologies for N-Acetylglutamate and Related Metabolites

Accurate measurement of N-acetylglutamate and its associated metabolites is crucial for understanding its role in metabolic regulation, particularly in the urea (B33335) cycle and arginine biosynthesis. High-precision analytical techniques are essential for quantifying these molecules within complex biological samples.

Mass spectrometry (MS), coupled with chromatographic separation, provides the sensitivity and specificity required for detailed metabolic studies. creative-proteomics.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the simultaneous detection and quantification of multiple metabolites, including N-acetylglutamate and other intermediates of the urea cycle like arginine, citrulline, and ornithine. creative-proteomics.com Its high sensitivity is critical for detecting low-abundance metabolites and observing subtle changes in their concentrations, which is essential for understanding pathway dynamics. creative-proteomics.comnih.gov LC-MS/MS is frequently used in both targeted and untargeted metabolomics to profile complex biological samples. biorxiv.orgoup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and small-molecule metabolites. creative-proteomics.com It offers high resolution and sensitivity, making it suitable for the precise quantification of compounds involved in or related to the N-acetylglutamate pathway. creative-proteomics.comcreative-proteomics.com GC-MS is often employed in metabolic flux analysis (MFA) using isotope tracers, such as ¹³C-labeled glucose, to track the flow of atoms through metabolic networks and quantify the rates of enzymatic reactions. creative-proteomics.com This provides detailed information on the activity of pathways like arginine biosynthesis. creative-proteomics.com

The integration of both LC-MS and GC-MS provides a more comprehensive view of the metabolome, as each technique excels at analyzing different classes of molecules. nih.gov This combined approach allows researchers to capture a wider range of metabolic changes, leading to a more complete understanding of cellular metabolism. nih.gov

Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites, offering high accuracy and sensitivity for pathway-specific analysis. biorxiv.orgoup.com This approach is invaluable for elucidating the intricate connections within metabolic networks, such as the arginine biosynthesis pathway where N-acetylglutamate is a key intermediate. nih.govmdpi.com

By precisely quantifying metabolites like N-acetyl-glutamate, N-acetyl-ornithine, L-argininosuccinate, and ornithine, researchers can identify bottlenecks and regulatory points within the pathway. nih.govmdpi.com For instance, studies in various organisms have used targeted metabolomics to reveal how environmental stress or genetic modifications impact the levels of these intermediates, providing insights into the mechanisms of metabolic regulation. nih.gov In studies of chronic kidney disease, targeted metabolomics validated significant changes in amino acid and purine (B94841) metabolism pathways initially identified through untargeted approaches. oup.com This demonstrates the power of targeted analysis to confirm and quantify perturbations in specific metabolic routes. oup.com

High-Precision Mass Spectrometry Techniques (LC-MS/MS, GC-MS) in Metabolic Flux Analysis

Metabolic Engineering Strategies for Amino Acid Production

Microbial cell factories, particularly Corynebacterium glutamicum and Escherichia coli, are extensively engineered to overproduce valuable amino acids like L-lysine and L-arginine. researchgate.netresearchgate.net These efforts combine traditional genetic modifications with modern synthetic biology tools to optimize metabolic pathways and enhance production yields.

Corynebacterium glutamicum : As an industrial workhorse, C. glutamicum has been used for large-scale production of L-lysine and L-glutamate for over 60 years. nih.govoup.com Metabolic engineering strategies often focus on several key areas:

Deregulation of Feedback Inhibition: Key enzymes in the lysine (B10760008) and arginine biosynthetic pathways are often inhibited by the final product. Site-directed mutagenesis is used to create feedback-resistant enzyme variants, such as a mutated argB gene, to increase flux towards arginine. nih.gov

Elimination of Competing Pathways: Deleting genes for pathways that compete for key precursors can redirect metabolic flux towards the desired amino acid. For example, deleting genes involved in converting pyruvate (B1213749) to other products can enhance L-lysine production. nih.gov

Enhancing Precursor Supply: Overexpressing genes in the central carbon metabolism, such as pyruvate carboxylase, can increase the pool of precursors like oxaloacetate, a key building block for the lysine pathway. nih.govmdpi.com

Optimization of Cofactor Supply: The biosynthesis of amino acids is often dependent on cofactors like NADPH. Engineering pathways to increase the intracellular supply of NADPH has been shown to improve L-lysine production. mdpi.com

Escherichia coli : E. coli is another popular platform for amino acid production due to its well-understood genetics and rapid growth. researchgate.net Engineering strategies in E. coli often mirror those in C. glutamicum:

Pathway Deregulation: A common strategy involves deleting the arginine repressor gene (argR) and introducing a feedback-resistant N-acetylglutamate synthase (argA) to overcome the tight regulation of the arginine pathway. researchgate.net

Heterologous Gene Expression: To enhance metabolic flux, entire gene clusters from other organisms, such as the argCJBDF cluster from C. glutamicum, can be expressed in E. coli. researchgate.net

Blocking Degradation Pathways: Deleting genes responsible for the degradation of intermediates or the final product, such as astA (arginine N-succinyltransferase) or speF (ornithine decarboxylase), prevents the loss of accumulated amino acids. researchgate.net

The table below summarizes some reported yields from engineered microbial strains.

Modern synthetic biology offers precise and high-throughput tools for accelerating the development of microbial production strains. researchgate.netmdpi.com

CRISPRi/dCas9: The CRISPR interference (CRISPRi) system, which uses a deactivated Cas9 (dCas9) protein guided by an sgRNA to block transcription, is a powerful tool for repressing gene expression. nih.gov Unlike gene knockouts, CRISPRi allows for tunable and reversible gene knockdown, enabling the fine-tuning of metabolic fluxes. nih.gov This is particularly useful for down-regulating essential genes or those in competing pathways without causing severe growth defects. nih.gov CRISPR-based systems have also been optimized for efficient genome editing in organisms like C. glutamicum, facilitating rapid and precise genetic modifications. nih.gov

Biosensors: Genetically encoded biosensors are engineered molecules that can detect the intracellular concentration of a specific metabolite and produce a measurable output, such as fluorescence. mdpi.com These tools are invaluable for high-throughput screening of large mutant libraries to identify strains with improved production phenotypes. researchgate.netmdpi.com For example, a biosensor responsive to L-lysine can be used with fluorescence-activated cell sorting (FACS) to quickly isolate high-producing C. glutamicum mutants from a library of millions of cells. researchgate.net This accelerates the strain development cycle significantly compared to traditional, low-throughput analytical methods.

The combination of these tools, such as using CRISPRi to generate a library of strains with varied gene expression levels and then using a biosensor to screen for top performers, represents a powerful workflow in modern metabolic engineering. nih.gov

Enhancement of L-Lysine and L-Arginine Biosynthesis in Microbial Cell Factories (e.g., Corynebacterium glutamicum, Escherichia coli)

Structural Biology Techniques for Enzyme Characterization

Understanding the three-dimensional structure of enzymes is fundamental to elucidating their catalytic mechanisms and provides a blueprint for rational protein engineering. Techniques like X-ray crystallography and comparative modeling are used to characterize enzymes involved in the biosynthesis of lysine and arginine.

In the lysine biosynthesis pathway of Thermus thermophilus, which proceeds via an α-aminoadipate (AAA) route, structural studies have been crucial. For example, the crystal structure of LysZ, an enzyme involved in converting AAA to lysine, was solved in a complex with its carrier protein, LysW. nih.gov This revealed that the two proteins interact primarily through electrostatic forces, providing structural evidence for how LysW acts as both a protective molecule and a carrier to ensure efficient recognition by the biosynthetic enzymes. nih.gov

Similarly, understanding the structure of enzymes in the arginine pathway is key. The biosynthesis of arginine from glutamate (B1630785) involves several enzymatic steps, and the structures of these enzymes inform how they recognize their substrates and how they are regulated. mdpi.comnih.gov For instance, comparative modeling has been used to analyze the structures of key enzymes in both the lysine and arginine pathways in Deinococcus species, highlighting structural shifts in active sites that suggest divergent evolution. biorxiv.org Recently, the first crystal structure of a peptide arginase, an enzyme that converts peptidyl-arginine to peptidyl-ornithine, was determined, offering insights into its substrate promiscuity and mechanism, which differs from conventional arginases that act on free arginine. acs.org This structural knowledge is critical for engineering these enzymes for novel biotechnological applications. acs.org

X-ray Crystallography and Cryo-Electron Microscopy for Complex Determination

High-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the complex architecture of N-acetylglutamate synthase (NAGS), the enzyme responsible for producing N-acetylglutamate. These methods have provided profound insights into the enzyme's catalytic and regulatory mechanisms.

The first crystal structure of a NAGS, from Neisseria gonorrhoeae (ngNAGS), was determined at 2.5 Å resolution. science.gov This revealed a monomer composed of two distinct domains: an N-terminal amino acid kinase (AAK) domain and a C-terminal N-acetyltransferase (NAT) domain, connected by a linker. science.gov The monomers assemble into a large hexameric ring with a trimer of dimers arrangement. science.gov This hexameric structure features inner and outer diameters of 20 Å and 100 Å, respectively, and a height of 110 Å. science.gov The catalytic active sites are located within the NAT domains, while the AAK domain, though catalytically inactive in NAGS, is believed to be the binding site for the allosteric regulator, arginine. science.gov Subsequent crystallographic studies of the human NAGS (hNAGS) NAT domain in complex with N-acetyl-L-glutamate further detailed the catalytic mechanism. rcsb.org

In contrast to the hexameric bacterial NAGS, studies on a novel bifunctional N-acetylglutamate synthase/kinase (NAGS/K) from Maricaulis maris (mmNAGS/K) revealed a different quaternary structure. plos.org The crystal structure of mmNAGS/K, determined at 2.7 Å resolution, showed that it forms a tetramer. plos.org This finding was significant as mmNAGS/K has a high degree of sequence homology to vertebrate NAGS, suggesting it could be a good structural model for human NAGS. plos.orgnih.gov Each subunit of the tetramer contains both an AAK domain, responsible for N-acetylglutamate kinase (NAGK) activity, and a NAT domain, which houses the NAGS active site. plos.org

Cryo-electron microscopy has complemented crystallographic data, particularly for large and flexible protein complexes. Cryo-EM has been successfully applied to study other complex glutamate synthases, such as the NADPH-dependent glutamate synthase (GltS) from Azospirillum brasilense. nih.gov These studies revealed multiple oligomeric states of the enzyme (α4β3, α4β4, α6β4, and α6β6) and allowed for the precise location of cofactors like FAD and iron-sulfur clusters. nih.gov Similar cryo-EM approaches are valuable for understanding the dynamic conformations of NAGS and its interactions with regulatory molecules. researchgate.netmybiosource.comnih.gov

The structural data obtained from these techniques have been crucial for understanding enzyme function. For instance, the structure of ngNAGS showed how N-acetylglutamate is anchored in the active site by hydrogen bonds and hydrophobic interactions. science.gov Furthermore, the structures of mmNAGS/K revealed that the angle of rotation between the AAK and NAT domains can vary, and a rotation of just 26° is enough to close the predicted Acetyl-CoA binding site, thereby modulating enzymatic activity. plos.org

| Technique | Enzyme Studied | Key Findings | Resolution |

| X-ray Crystallography | Neisseria gonorrhoeae NAGS (ngNAGS) | Monomer with AAK and NAT domains; forms a hexameric ring. science.gov | 2.5 Å |

| X-ray Crystallography | Maricaulis maris NAGS/K (mmNAGS/K) | Tetrameric structure; domain rotation modulates activity. plos.org | 2.7 Å |

| X-ray Crystallography | Human NAGS (hNAGS) NAT domain | Detailed view of the catalytic site in complex with N-acetyl-L-glutamate. rcsb.org | 2.10 Å |

| Cryo-Electron Microscopy | Azospirillum brasilense GltS | Characterization of various oligomeric assemblies (α4β3, α4β4, α6β4, α6β6). nih.gov | 3.5 - 4.1 Å |

Mutagenesis Studies for Elucidating Structure-Function Relationships and Allosteric Mechanisms

Site-directed mutagenesis has been a pivotal tool for dissecting the intricate relationship between the structure of N-acetylglutamate synthase (NAGS) and its function, particularly concerning its allosteric regulation by arginine. mdpi.comasm.org These studies have successfully delineated the binding site for the inhibitor arginine and clarified how its binding translates into changes in enzyme activity. mdpi.combiorxiv.org

A key finding from mutagenesis and structural studies is that the arginine-binding site is highly conserved across different phyla, located at the C-terminus of the amino acid kinase (AAK) domain. mdpi.comnih.gov This is noteworthy because arginine's effect is inverted between different organisms: it inhibits NAGS in microorganisms and plants, but activates it in mammals. biorxiv.orgnih.gov Mutagenesis studies confirmed that arginine binds to the same site in both Xanthomonas campestris NAGS-K (which is inhibited) and mouse NAGS (which is activated). nih.gov This suggests that the binding of arginine induces distinct conformational changes that result in opposite effects on enzymatic activity. nih.gov

Mutagenesis studies have demonstrated that the linker region connecting the AAK and NAT domains is crucial for the allosteric regulation by arginine. mdpi.com Elongating this linker can completely abolish arginine inhibition. mdpi.com The presence of arginine primarily affects the enzyme's affinity (Km) for glutamate. mdpi.com In the absence of the AAK domain, as seen in the short NAGS from Mycobacterium tuberculosis, the Km for glutamate can be extremely high. mdpi.com

Further research on Pseudomonas aeruginosa NAGS (paNAGS) using mutagenesis confirmed that arginine binding reduces substrate affinity and catalytic efficiency by increasing the Km for L-glutamate and decreasing the Vmax. nih.gov Mutations at the arginine binding site in paNAGS had little effect on the kinetic parameters of the substrates, underscoring its primary role in regulation rather than catalysis. mdpi.com

These studies highlight a complex allosteric mechanism where the regulator, arginine, binds more than 25 Å away from the active site located in the NAT domain. nih.gov The signal is transmitted through the protein structure, likely involving changes in the spatial relationship between the AAK and GNAT domains, to modulate catalytic activity. asm.org

| Organism/Enzyme | Mutation Target | Key Finding | Reference |

| Pseudomonas aeruginosa NAGS | Arginine binding site (C-terminus of AAK domain) | Mutations did little to change substrate kinetics, confirming the site's regulatory role. mdpi.com | mdpi.com |

| Xanthomonas campestris NAGS-K & Mouse NAGS | Arginine binding site | Arginine binds to the same site despite having opposite effects (inhibition vs. activation). nih.gov | nih.gov |

| General NAGS | Linker between AAK and NAT domains | Elongation of the linker abolishes arginine inhibition, showing its importance in allosteric communication. mdpi.com | mdpi.com |

| Human NAGS | Disease-associated mutations | Enzyme activity and stability assays confirmed the pathogenic role of most mutations found in NAGS-deficient patients. nih.gov | nih.gov |

Genomic and Phylogenetic Approaches in N-Acetylglutamate Research

Genomic and phylogenetic analyses have been essential in understanding the evolution and distribution of the enzymes involved in N-acetylglutamate (NAG) metabolism. These approaches have revealed a surprising diversity in the genes encoding N-acetylglutamate synthase (NAGS) and N-acetylglutamate kinase (NAGK) across different domains of life.

Historically, the mammalian NAGS gene was difficult to identify due to its divergence from its microbial counterparts. nih.gov The discovery of a novel bifunctional N-acetylglutamate synthase-kinase (NAGS-K) in the bacterium Xanthomonas campestris provided a crucial evolutionary link. nih.gov Phylogenetic analysis showed that this xanthomonad NAGS-K is more closely related to mammalian NAGS than to other classical bacterial NAGS (encoded by the argA gene). nih.gov This suggests that the xanthomonad enzyme is a close relative of the bacterial ancestor of mammalian NAGS. nih.gov

Further genomic screening has uncovered diverse gene-enzyme relationships. bohrium.com For instance, in some marine gamma-proteobacteria like Moritella abyssi, the gene for the last enzyme in arginine biosynthesis (argH) is fused to a sequence corresponding to the C-terminal N-acetyltransferase domain of NAGS. bohrium.com This argH(A) fusion is confined to marine bacteria of the Alteromonas- and Vibrio-like groups. bohrium.com

Phylogenetic trees constructed from NAGS protein sequences from bacteria, fungi, plants, and vertebrates show distinct clusters. nih.gov One major cluster includes NAGS from vertebrates, Xanthomonadales, some marine bacteria, fungi, and amoebas, as well as fungal NAGK. nih.gov This indicates a closer evolutionary relationship among these enzymes than to another cluster containing plant and other bacterial NAGS. nih.gov The domain organization, typically an N-terminal kinase domain and a C-terminal acetyltransferase domain, is found in bacterial NAGS, vertebrate NAGS, and fungal NAGK. nih.gov

These genomic and phylogenetic studies not only trace the evolutionary history of NAGS but also provide a framework for understanding its functional diversification, such as the switch from arginine inhibition in microbes to activation in mammals. biorxiv.orgnih.gov The analysis of genome context, such as gene clustering and operons, further helps in predicting the function of uncharacterized genes within related metabolic pathways. iitp.ru

Q & A

Q. What is the functional role of N-acetylglutamate (NAG) in metabolic pathways, and how does it differ across species?

NAG serves distinct biological roles depending on the organism. In bacteria, fungi, and plants, NAG is the first intermediate in arginine biosynthesis, synthesized via N-acetylglutamate synthase (NAGS) or ornithine acetyltransferase (OAT) . In ureotelic vertebrates, NAG is an essential allosteric cofactor for carbamyl phosphate synthetase I (CPSI), the rate-limiting enzyme of the urea cycle . Methodologically, comparative genomic and enzymatic assays (e.g., recombinant protein studies) are used to validate these divergent roles .

Q. How can researchers experimentally measure NAG levels in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR)-based metabolomics are standard methods. For example, in murine liver studies, NMR identified elevated NAG levels during metabolic perturbations, correlating with urea cycle activity . Stable isotope labeling (e.g., -glutamate) can trace NAG synthesis dynamics in vitro .

Q. What regulatory mechanisms control NAG availability in the urea cycle?

NAG synthesis in mammals is catalyzed by mitochondrial NAGS, which is activated by L-arginine . Methodologically, enzyme kinetics assays (e.g., measuring CPSI activity with/without NAG) and genetic models (e.g., NAGS knockout mice) are used to study regulation . Transcriptional regulation of NAGS under hyperammonemia can be assessed via qPCR and chromatin immunoprecipitation (ChIP) .

Advanced Research Questions

Q. How do structural variations in NAGS impact enzyme function, and how can these be characterized?

X-ray crystallography and cryo-EM resolve structural motifs critical for NAGS activity. For example, bifunctional NAGS/kinase enzymes in Xanthomonas campestris exhibit a conserved glutamate-binding domain, while vertebrate NAGS lacks kinase activity due to divergent evolutionary pathways . Site-directed mutagenesis (e.g., altering residues in the acetyl-CoA binding site) combined with enzymatic assays quantifies functional impacts .

Q. What experimental approaches address contradictions in NAG’s role across studies?

Discrepancies arise from species-specific NAG functions. For instance, bacterial NAGS is feedback-inhibited by arginine, whereas mammalian NAGS is activated . Comparative studies using phylogenetics (e.g., aligning NAGS orthologs) and heterologous expression (e.g., expressing human NAGS in E. coli) clarify evolutionary divergence . Meta-analyses of transcriptomic datasets (e.g., linking argC to glutamate levels in maize) further resolve pathway-specific roles .

Q. How can CRISPR/Cas9 be utilized to study NAG-related metabolic disorders?

Knockout of NAGS in human cell lines (e.g., HepG2) models hyperammonemia, enabling mechanistic studies of urea cycle dysfunction . Rescue experiments with wild-type NAGS or NAG supplementation validate genotype-phenotype relationships. Single-cell RNA sequencing (scRNA-seq) of CRISPR-edited cells identifies compensatory pathways (e.g., glutamine synthesis) .

Q. What are the implications of NAG fluctuations in disease models, and how are these analyzed?

In valproate-induced hyperammonemia, valproyl-CoA inhibits NAGS, reducing NAG and CPSI activity. Experimental validation involves mitochondrial extracts treated with valproate-CoA, followed by citrulline production assays . In murine infection models, NMR metabolomics quantifies NAG and guanidoacetate levels to assess urea cycle efficiency .

Methodological Resources

Q. Table 1. Key Techniques for NAG Research

Data Contradictions and Resolutions

- Conflict : Valproate’s hyperammonemic mechanism (direct CPSI inhibition vs. NAGS suppression).

Resolution : Mitochondrial assays with NAG supplementation confirm NAGS inhibition as primary . - Conflict : NAG’s role in arginine biosynthesis vs. urea cycle.

Resolution : Phylogenetic analysis distinguishes bacterial vs. mammalian NAGS orthologs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.